
1-(1,4-Dimethylcyclohexyl)-4-ethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,4-Dimethylcyclohexyl)-4-ethylbenzene is an organic compound characterized by a cyclohexane ring substituted with two methyl groups at positions 1 and 4, and an ethylbenzene moiety attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Dimethylcyclohexyl)-4-ethylbenzene typically involves the alkylation of 1,4-dimethylcyclohexane with ethylbenzene under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the ethylbenzene to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors that allow for precise control of reaction conditions, such as temperature and pressure. This method ensures high yield and purity of the product while minimizing the formation of by-products.
化学反应分析
Types of Reactions: 1-(1,4-Dimethylcyclohexyl)-4-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the fully saturated hydrocarbon.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic or basic conditions.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Br2 in the presence of a catalyst like iron (Fe) for bromination; HNO3 for nitration.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1-(1,4-Dimethylcyclohexyl)-4-ethylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用机制
The mechanism of action of 1-(1,4-Dimethylcyclohexyl)-4-ethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
1,4-Dimethylcyclohexane: Shares the cyclohexane ring with methyl groups but lacks the ethylbenzene moiety.
Ethylbenzene: Contains the ethylbenzene moiety but lacks the cyclohexane ring.
1,3-Dimethylcyclohexane: Similar structure but with methyl groups at different positions on the cyclohexane ring.
Uniqueness: 1-(1,4-Dimethylcyclohexyl)-4-ethylbenzene is unique due to the combination of the cyclohexane ring with specific methyl substitutions and the ethylbenzene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
922512-05-8 |
|---|---|
分子式 |
C16H24 |
分子量 |
216.36 g/mol |
IUPAC 名称 |
1-(1,4-dimethylcyclohexyl)-4-ethylbenzene |
InChI |
InChI=1S/C16H24/c1-4-14-5-7-15(8-6-14)16(3)11-9-13(2)10-12-16/h5-8,13H,4,9-12H2,1-3H3 |
InChI 键 |
QHPCWICEQXWCPP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2(CCC(CC2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)
![4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14200469.png)

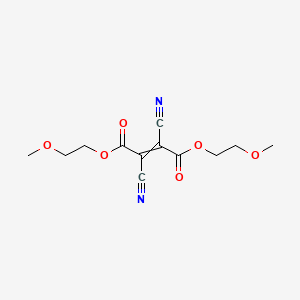
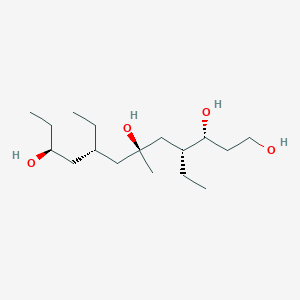
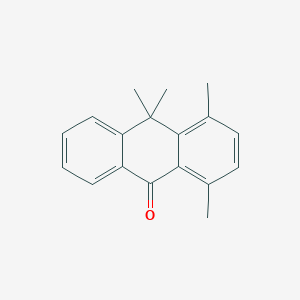
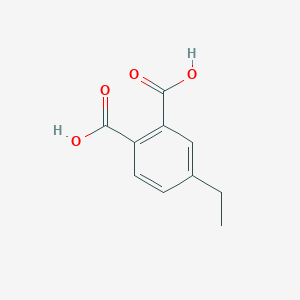
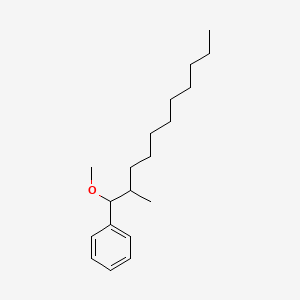

![{[(1S)-Cyclopent-2-en-1-yl]methyl}benzene](/img/structure/B14200497.png)
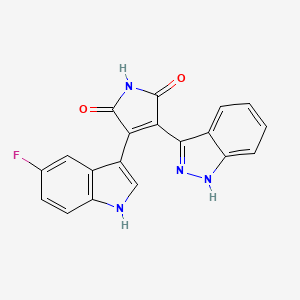
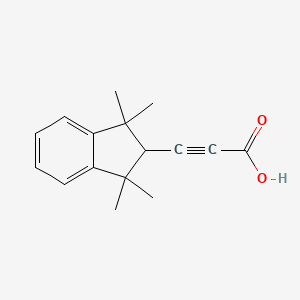
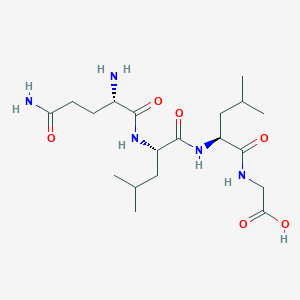
![Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate](/img/structure/B14200521.png)
